molecular formula C12H12ClN B2953363 4-Chloro-6-propylquinoline CAS No. 1156602-03-7

4-Chloro-6-propylquinoline

Cat. No. B2953363
CAS RN: 1156602-03-7
M. Wt: 205.69
InChI Key: JSEJNTUEGSCAAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-6-propylquinoline is a chemical compound with the CAS Number: 1156602-03-7 . It has a molecular weight of 205.69 .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 205.69 . Unfortunately, other specific properties like melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

Antitumor Activity and Cancer Therapies 4-Chloro-6-propylquinoline, as part of the broader category of 4-aminoquinoline compounds, has been explored for its potential in antitumor activities and as an adjunct in cancer therapies. Novel derivatives of 4-aminoquinoline, including those with modified side chains like this compound, have shown promising results in enhancing the efficacy of traditional cancer treatment methods. The lysosomotropic properties of such compounds are of particular interest for their ability to sensitize cancer cells to ionizing radiation and chemotherapeutic agents in a cancer-specific manner, potentially improving the effectiveness and specificity of conventional cancer therapies (Solomon & Lee, 2009).

Antimalarial Properties and Resistance Management Chloroquine and its derivatives, including this compound, have been widely recognized for their antimalarial properties. Recent research has focused on the development of 4-aminoquinoline compounds with modified side chains to overcome chloroquine resistance in Plasmodium falciparum. These efforts have led to the synthesis of compounds that retain activity against chloroquine-resistant strains, highlighting the potential of such derivatives in managing drug resistance in malaria treatment. The pursuit of new analogs aims to maintain the therapeutic benefits of chloroquine while addressing the challenges of resistance, underscoring the ongoing relevance of 4-aminoquinolines in malaria therapy (Ridley et al., 1996).

Enhanced Antimicrobial Properties The antimicrobial efficacy of this compound and its structural analogs extends beyond their antimalarial capabilities. Research on N-arylheterocyclic substituted-4-aminoquinoline derivatives has revealed a broader spectrum of antimicrobial activity, including potential antibacterial and antifungal applications. The development of such compounds through microwave-assisted synthesis represents a promising direction for discovering new antimicrobial agents with enhanced efficacy against a range of microbial pathogens, thereby contributing to the arsenal of available antimicrobial drugs (Gang Liu et al., 2007).

Lighting and Display Technologies this compound and related compounds have also been investigated for their potential applications in lighting and display technologies. The synthesis of quinoline-based heterocyclic compounds has demonstrated their utility as organic phosphors, capable of emitting bright blue light under UV excitation. Such materials could play a significant role in the development of organic blue light-emitting devices (OLEDs), offering alternatives to traditional phosphors with potential advantages in terms of thermal stability, emission properties, and device efficiency (Vinod Kumar et al., 2015).

Safety and Hazards

4-Chloro-6-propylquinoline has been classified with the GHS07 pictogram and carries the signal word "Warning" . Hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Mechanism of Action

properties

IUPAC Name

4-chloro-6-propylquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN/c1-2-3-9-4-5-12-10(8-9)11(13)6-7-14-12/h4-8H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSEJNTUEGSCAAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC2=C(C=CN=C2C=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1156602-03-7
Record name 4-chloro-6-propylquinoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.